Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate
Description
Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate is a structurally complex organic compound featuring a 4-oxobutanoate backbone with three key substituents:
- Aromatic moiety: A 4-methyl-2-nitrophenyl group attached via an amino linkage. The nitro group at the ortho position and the methyl group at the para position distinguish this aromatic ring from simpler phenyl derivatives.
- Heterocyclic substituent: A 4-methylpiperidin-1-yl group at the 3-position of the butanoate chain. The piperidine ring’s methyl substitution may influence steric and electronic properties.
- Ester group: A methyl ester at the terminal carboxylate, enhancing lipophilicity compared to carboxylic acid analogs.
However, specific biological data are unavailable in the provided evidence.
Properties
Molecular Formula |
C18H25N3O5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 4-(4-methyl-2-nitroanilino)-3-(4-methylpiperidin-1-yl)-4-oxobutanoate |
InChI |
InChI=1S/C18H25N3O5/c1-12-6-8-20(9-7-12)16(11-17(22)26-3)18(23)19-14-5-4-13(2)10-15(14)21(24)25/h4-5,10,12,16H,6-9,11H2,1-3H3,(H,19,23) |
InChI Key |
QCFINVNXBNIQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CC(=O)OC)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the following steps:
Amination: The conversion of the nitro group to an amino group.
Coupling Reaction: The formation of the amide bond between the amino group and the oxobutanoate moiety.
Cyclization: The formation of the piperidinyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring or the piperidinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in aromatic substituents, heterocyclic groups, and ester/acid functionalities. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Key Observations :
Aromatic Substituent Diversity: The target compound’s ortho-nitro and para-methyl groups create steric and electronic effects distinct from para-nitro () or halogenated () analogs. Fluorine () and chlorine () substituents introduce halogen bonding capabilities, absent in the target compound.
Heterocyclic Groups :
- The 4-methylpiperidin-1-yl group in the target contrasts with piperazine in . Piperazine’s additional nitrogen may increase solubility but reduce lipophilicity compared to piperidine .
- Compounds lacking heterocycles () exhibit simpler pharmacokinetic profiles.
Ester vs. Acid Functionality :
- Methyl esters (target, ) improve membrane permeability over carboxylic acids (), which may favor oral bioavailability .
Synthetic Complexity :
- The target’s synthesis likely involves multi-step coupling of 4-methyl-2-nitroaniline and 4-methylpiperidine, akin to methods in , where piperidone intermediates are reacted with amines and esters .
Research Implications :
- The target’s ortho-nitro group may confer unique reactivity in nucleophilic substitution reactions, unlike para-nitro analogs.
- Methylpiperidine’s steric bulk could hinder interactions with flat binding pockets compared to piperazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
